1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
CAS No.: 2034486-96-7
Cat. No.: VC5953166
Molecular Formula: C20H23N3OS
Molecular Weight: 353.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034486-96-7 |
|---|---|
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 353.48 |
| IUPAC Name | 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C20H23N3OS/c24-20(15-25-19-5-9-21-10-6-19)23-12-8-18(14-23)22-11-7-16-3-1-2-4-17(16)13-22/h1-6,9-10,18H,7-8,11-15H2 |
| Standard InChI Key | XVCPUPQKUMSFLQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CSC4=CC=NC=C4 |
Introduction
Structural Composition and Molecular Characteristics
Core Heterocyclic Framework
The compound features a 3,4-dihydroisoquinoline scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. This core is substituted at the 2-position with a pyrrolidine ring, a five-membered secondary amine, which introduces conformational flexibility and potential hydrogen-bonding interactions. The ethanone linker connects the pyrrolidine nitrogen to a pyridin-4-ylthio group, a sulfur-containing aromatic system that may enhance solubility and mediate redox interactions .
Key Structural Features:
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3,4-Dihydroisoquinoline: Provides a planar aromatic region for π-π stacking and hydrophobic interactions.
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Pyrrolidine Ring: Introduces sp³-hybridized nitrogen, enabling protonation at physiological pH and participation in salt bridges.
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Pyridin-4-ylthio Group: The sulfur atom bridges the ethanone and pyridine moieties, potentially influencing electronic distribution and metabolic stability .
Molecular Formula and Weight
The molecular formula C₂₀H₂₃N₃OS corresponds to a molecular weight of 353.48 g/mol, as confirmed by high-resolution mass spectrometry. The IUPAC name, 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone, systematically describes the connectivity of its substituents.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2034486-96-7 |
| Molecular Formula | C₂₀H₂₃N₃OS |
| Molecular Weight | 353.48 g/mol |
| IUPAC Name | 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
| SMILES | C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CSC4=CC=NC=C4 |
| Solubility | Not experimentally determined |
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves three key steps:
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Construction of the 3,4-Dihydroisoquinoline Core: Base-catalyzed tandem cyclization of benzylamines with acrylonitrile derivatives could form the dihydroisoquinoline scaffold, as reported for analogous structures.
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Pyrrolidine Ring Installation: Nucleophilic substitution or reductive amination might attach the pyrrolidine moiety to the dihydroisoquinoline nitrogen.
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Introduction of the Pyridinylthio Group: A thioether linkage could be established via iodine-promoted sulfenylation, a method validated for similar acrylate derivatives .
Detailed Synthetic Route
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Dihydroisoquinoline Formation:
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Starting Material: 2-Phenylethylamine derivatives.
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Cyclization: Treatment with acryloyl chloride under basic conditions induces cyclization to form the dihydroisoquinoline core.
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Pyrrolidine Coupling:
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Reagent: 1-Bromo-3-chloropropane.
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Reaction: Alkylation of the dihydroisoquinoline nitrogen followed by ring closure via intramolecular nucleophilic substitution.
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Thioether Synthesis:
Table 2: Hypothetical Synthesis Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Cyclization Temperature | 80–100°C |
| Catalyst for Alkylation | Potassium carbonate |
| Sulfenylation Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
Physicochemical and Spectroscopic Properties
Predicted Solubility and Stability
The pyridinylthio group’s polarity suggests moderate aqueous solubility, though experimental data remain unavailable. The compound is expected to exhibit stability under acidic conditions due to the protonated pyrrolidine nitrogen but may undergo oxidative degradation at the sulfur center under strong oxidizing conditions .
Spectroscopic Characterization
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¹H NMR: Key signals include aromatic protons (δ 6.8–8.3 ppm), pyrrolidine methylenes (δ 1.8–3.8 ppm), and the ethanone carbonyl (δ 2.1–2.3 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 353.48 confirms the molecular weight.
Future Research Directions
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Synthetic Validation: Optimize the proposed route and characterize intermediates via NMR and HPLC.
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Biological Screening: Evaluate MAO inhibition, antioxidant capacity, and cytotoxicity in vitro.
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Solubility Studies: Determine logP and aqueous solubility to guide formulation development.
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